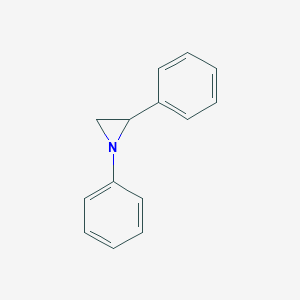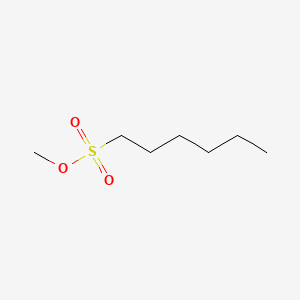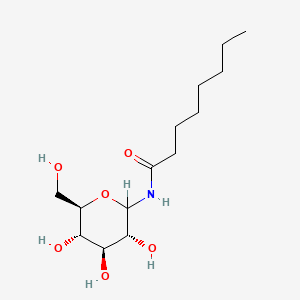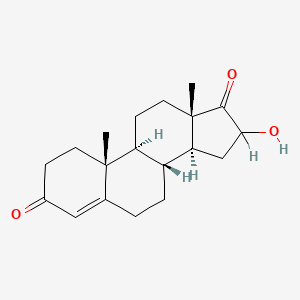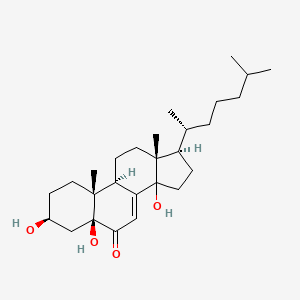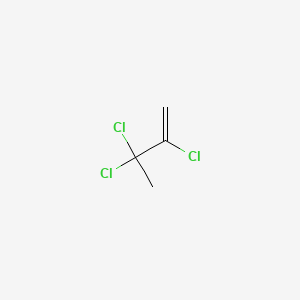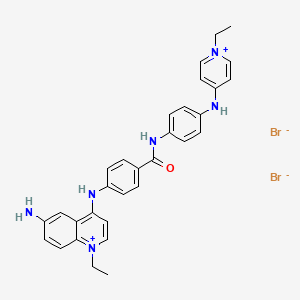
Silver chloride
説明
Synthesis Analysis
Silver chloride can be synthesized through various methods, including chemical reactions that involve silver ions (Ag+) and chloride ions (Cl-). A notable approach is the template synthesis, which employs a water-soluble polyelectrolyte as a capping agent to produce high conducting silver chloride nanoplates. These nanoplates, characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), and other techniques, exhibit enhanced thermal stability and conductivity compared to pristine silver chloride (Tiwari & Rao, 2008).
Molecular Structure Analysis
The molecular structure of silver chloride has been studied through techniques such as XRD, revealing its crystalline nature. The formation of silver chloride involves the arrangement of silver and chloride ions in a lattice, giving rise to its solid state. Advanced imaging techniques like SEM and atomic force microscopy (AFM) have provided insights into the morphological characteristics of synthesized silver chloride structures, including their shape, size, and the formation of nanoplates.
Chemical Reactions and Properties
Silver chloride participates in various chemical reactions, including those influenced by light, known as photochemical reactions. It can also react with other substances to form different compounds, highlighting its versatility in chemical transformations. The unique chemical properties of silver chloride, such as its reactivity and ability to form complexes with other ions or molecules, have been a subject of extensive research.
Physical Properties Analysis
The physical properties of silver chloride, such as its melting point, thermal stability, and conductivity, have been characterized using techniques like differential scanning calorimetry (DSC). These properties are crucial for understanding the behavior of silver chloride under different conditions and for its applications in various technological fields.
Chemical Properties Analysis
Silver chloride's chemical properties, including its solubility, reactivity, and photochemical behavior, play a significant role in its applications and interactions with other substances. Studies have explored how these properties can be harnessed for innovative uses, such as in the synthesis of nanoparticles with antibacterial and anticancer activities.
科学的研究の応用
Application in Plant Pathology
- Scientific Field: Plant Pathology
- Summary of Application: Silver Chloride nanoparticles are used to control plant pathogens effectively . In a study, Silver/Silver Chloride nanoparticles were synthesized using the leaf extract
Application in Nanotechnology
- Scientific Field: Nanotechnology
- Summary of Application: Silver nanoparticles are potentially useful in various fields such as photoelectric, bio-sensing, catalysis, antibacterial and other fields, which are mainly based on their various properties .
- Methods of Application: Ag nanoparticles (AgNPs) are the most intensively studied metallic nanoparticles because of their unique properties and applications . The properties of AgNPs greatly depend on the morphology of particles including the shapes, sizes, and surrounding medium .
- Results: Large efforts have been devoted to the synthesis methods and the morphological regulation of silver nanoparticles . Recently, researchers conducted an in-depth study on the excellent function of silver nanoparticles such as photo-electricity , catalysis , antibacterial , biosensors , and surface-enhanced Raman scattering (SERS) .
Application in Infrared Spectroscopy
- Scientific Field: Infrared Spectroscopy
- Summary of Application: Silver Chloride is used in infrared windows where it can be used in contact with many aqueous solutions . It can be an alternative to KBr, which is attacked by water .
- Methods of Application: Silver Chloride is used in the manufacturing process of infrared windows .
- Results: The use of Silver Chloride in infrared spectroscopy has been a standard practice and has proven to be effective .
Application in Water Treatment
- Scientific Field: Environmental Science
- Summary of Application: Silver Chloride is used in some types of water treatment processes . It can be used to create a bacteriostatic effect, preventing the growth of bacteria and other microorganisms in water .
- Methods of Application: Silver Chloride is added to the water in small quantities . The silver ions released from the Silver Chloride interact with the bacteria, inhibiting their growth .
- Results: The use of Silver Chloride in water treatment has been effective in controlling bacterial growth, improving the quality of the treated water .
Application in Glass Manufacturing
- Scientific Field: Material Science
- Summary of Application: Silver Chloride is used in the manufacturing of certain types of glass . It is used in the production of infrared transmitting glass, which is used in a variety of optical applications .
- Methods of Application: Silver Chloride is added to the glass mixture during the manufacturing process . The Silver Chloride helps to modify the optical properties of the glass, allowing it to transmit infrared light .
- Results: The use of Silver Chloride in the manufacturing of infrared transmitting glass has been effective and widely recognized .
Safety And Hazards
特性
IUPAC Name |
chlorosilver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClH/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZLPVFGJNLROG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgCl | |
| Record name | silver chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Darkened by light; Water solubility = 1.93 mg/L at 25 deg C; [Merck Index] Powder with lumps; [Aldrich MSDS] Chloride salts of silver are insoluble; [Nordberg, p. 19] | |
| Record name | Silver chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9525 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silver chloride | |
CAS RN |
7783-90-6 | |
| Record name | Silver chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver chloride (AgCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)
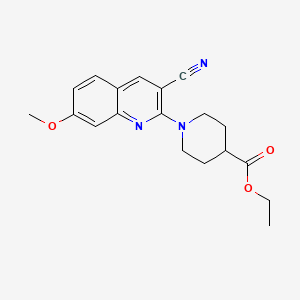
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)
![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)
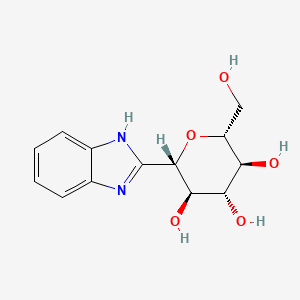
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-methoxyphenyl)-N-sulfooxy-ethanimidothioate](/img/structure/B1206436.png)
